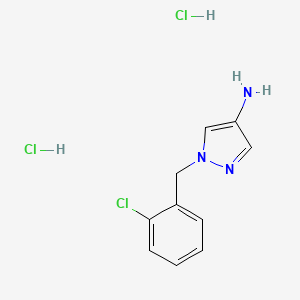

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVJPACDRLIDOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the chlorobenzyl group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the pyrazole ring.

Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has been studied for its potential therapeutic applications:

- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have shown efficacy comparable to established anti-inflammatory drugs such as indomethacin, highlighting their potential for treating inflammatory conditions .

- Anticancer Properties : The compound has been evaluated for its anticancer activity through molecular docking studies targeting vascular endothelial growth factor receptor-2 (VEGFR-2). Promising results were obtained in vitro against various cancer cell lines, suggesting its role as a potential anticancer agent .

The compound's biological activities extend beyond inflammation and cancer:

- Antimicrobial Effects : Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial and fungal strains. For example, certain derivatives have shown higher activity than standard antibiotics like penicillin and ciprofloxacin .

- Analgesic Properties : Some derivatives of pyrazole are being explored for their analgesic effects, potentially offering alternatives to traditional pain management therapies .

Case Study 1: Anti-inflammatory Screening

In a study evaluating a series of pyrazolone derivatives, including those related to this compound, compounds demonstrated significant anti-inflammatory activity in carrageenan-induced edema models. The most potent compounds were found to provide better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of pyrazole derivatives revealed that several synthesized compounds exhibited promising antiproliferative activity against colon and prostate cancer cell lines. The study utilized both in vitro assays and in vivo models, confirming the potential of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial activity.

Comparison with Similar Compounds

Positional Isomerism: Chlorobenzyl Substituents

- 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride (): Structural Difference: Chlorine is at the para position on the benzyl group. However, the ortho chlorine in the target compound may enhance metabolic stability due to steric shielding of the pyrazole ring. Molecular Weight: ~223.67 g/mol (free base).

- 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (): Structural Difference: Chlorine is at the meta position on the phenyl ring, and a 5-ethyl group is present on the pyrazole. The meta chlorine may disrupt symmetry in binding interactions compared to ortho or para isomers. Molecular Weight: ~271.75 g/mol (hydrochloride salt).

Halogen Substitution: Fluorine vs. Chlorine

1-(3-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride (QZ-2345, ):

- Structural Difference : Fluorine replaces chlorine at the meta position.

- Implications : Fluorine’s smaller atomic radius and higher electronegativity may alter electronic effects (e.g., dipole moments) without significant steric changes. This could enhance binding affinity to electron-deficient regions in targets but reduce halogen-bonding capacity compared to chlorine.

3-(2-Fluorophenyl)-1H-pyrazol-4-amine dihydrochloride ():

- Structural Difference : Fluorine is at the ortho position on a phenyl ring directly attached to the pyrazole.

- Implications : The ortho fluorine may introduce steric and electronic effects similar to the target compound’s ortho chlorine but with weaker van der Waals interactions.

Functional Group Modifications

- 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (): Structural Difference: A difluoromethyl group replaces the 4-amine, and a 2-methylphenyl group substitutes the benzyl. Implications: The difluoromethyl group is highly electron-withdrawing, which could stabilize negative charges or alter metabolic pathways.

1-(Piperidin-4-yl)-1H-pyrazol-4-amine ():

- Structural Difference : A piperidinyl group replaces the chlorobenzyl moiety.

- Implications : The piperidine introduces basicity (pKa ~10–11), improving solubility in acidic environments. This modification is common in CNS-targeted drugs due to enhanced blood-brain barrier penetration.

Salt Form and Bioavailability

- 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine dihydrochloride (): Structural Difference: A piperidinylethyl chain replaces the chlorobenzyl group. Implications: The dihydrochloride salt form (like the target compound) improves aqueous solubility, critical for intravenous formulations. Molecular Weight: 267.20 g/mol.

Research Implications

- Pharmacological Activity : The ortho-chloro substitution in the target compound may confer unique binding kinetics in kinase inhibitors or GPCR antagonists, as seen in structurally related drugs .

- Metabolic Stability : Bulky ortho substituents (e.g., chlorine) can protect the pyrazole ring from oxidative metabolism, extending half-life .

- Salt Selection : Dihydrochloride salts improve bioavailability for parenteral administration, critical for preclinical studies .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Cl2N4·2HCl. The compound features a pyrazole ring substituted with a chlorobenzyl group and two hydrochloride ions. Its structural properties facilitate interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that similar compounds exhibit significant inhibition against COX-2, suggesting a potential anti-inflammatory effect .

- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The presence of the chlorobenzyl group enhances the lipophilicity of the compound, improving its penetration into microbial membranes .

- Antitumor Activity : Pyrazole derivatives have been evaluated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with specific activity against cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) .

Antimicrobial Activity

This compound has been tested for its antimicrobial efficacy against several pathogenic microorganisms. The following table summarizes its activity compared to standard antibiotics:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic | MIC (Standard) |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | Ampicillin | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL | Methicillin | 0.5 µg/mL |

| Candida albicans | 64 µg/mL | Fluconazole | 4 µg/mL |

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Staphylococcus aureus.

Antitumor Activity

The anticancer potential of this compound has been evaluated through various assays:

- Cell Proliferation Assays : The compound demonstrated an IC50 value of 25 µM against HepG2 cells, indicating moderate cytotoxicity.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound led to increased Annexin V positive cells, suggesting an apoptotic mechanism.

Study on Anticancer Properties

A study conducted by Manna et al. (2023) focused on the synthesis and evaluation of various pyrazole derivatives, including this compound. The study reported significant growth inhibition in cancer cell lines with a notable selectivity towards malignant cells over normal fibroblasts .

Study on Antimicrobial Efficacy

In another investigation, Argade et al. (2014) synthesized novel pyrazole derivatives and tested them against multiple bacterial strains. The findings indicated that compounds similar to this compound exhibited enhanced antibacterial activity compared to conventional antibiotics, particularly against Gram-positive bacteria .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of temperature (e.g., 60–80°C) and pH (neutral to mildly acidic conditions). A common approach includes:

Alkylation of the pyrazole core with 2-chlorobenzyl chloride.

Amine functionalization via reductive amination or nucleophilic substitution.

Salt formation with hydrochloric acid to yield the dihydrochloride form.

Characterization via -NMR and -NMR is critical to confirm regioselectivity and purity. Adjusting solvent polarity (e.g., ethanol/water mixtures) can improve yield .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : -NMR (400–600 MHz) to confirm aromatic proton environments and amine proton shifts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for the free base).

- Infrared Spectroscopy (IR) : Detect N-H stretching (~3300 cm) and C-Cl bonds (~750 cm).

- Elemental Analysis : Confirm Cl content (~20–22% for dihydrochloride form) .

Q. What solvents are recommended for solubility studies of this compound?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility. Test polar aprotic solvents (DMSO, DMF) for stock solutions and dilute in PBS (pH 7.4) for biological assays. For crystallography, methanol/water (1:1) mixtures are often effective. Solubility data should be cross-validated using UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction intermediates and transition states. Reaction path searches can identify energy barriers for alkylation steps. Pair with machine learning (ML) to predict optimal solvent systems and catalyst loadings. Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis using standardized assays (e.g., fixed IC protocols). Variables to control:

- Cell Line Variability : Use ATCC-validated lines (e.g., HEK293 vs. HeLa).

- Salt Form Impact : Compare free base vs. dihydrochloride bioactivity in parallel.

- Statistical Analysis : Apply ANOVA to identify outliers and batch effects. Cross-reference with molecular docking simulations (AutoDock Vina) to assess binding mode consistency .

Q. How does the chlorobenzyl substituent influence structure-activity relationships (SAR)?

- Methodological Answer : Perform SAR by cataloging analogs with substituent variations (e.g., 2-Cl vs. 4-F substitution). Key parameters:

- Lipophilicity : Measure logP values (HPLC) to correlate with membrane permeability.

- Electron-Withdrawing Effects : Use Hammett constants () to predict electronic contributions to receptor binding.

- Biological Assays : Test anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) activity. Data tables from related pyrazoles suggest 2-Cl enhances potency over unsubstituted analogs .

Q. What experimental designs mitigate variability in pharmacokinetic (PK) studies?

- Methodological Answer : Implement a crossover study design in rodent models (n ≥ 6 per group). Key steps:

Dose Normalization : Adjust for salt vs. free base molarity.

LC-MS/MS Quantification : Validate plasma concentrations with internal standards (e.g., deuterated analogs).

Compartmental Modeling : Use WinNonlin for non-linear regression of PK parameters (t, AUC).

Cross-validate with in vitro hepatic microsomal stability assays to predict metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.